Simeconazole

Description

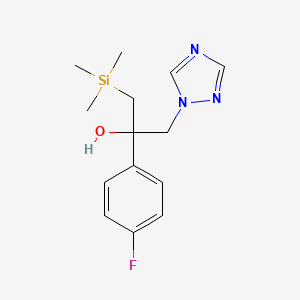

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABFPHSQTSFWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057980 | |

| Record name | Simeconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149508-90-7 | |

| Record name | Simeconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149508-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simeconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simeconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Simeconazole's Mode of Action on Fungal Sterol Biosynthesis: A Technical Guide

Executive Summary

This technical guide provides an in-depth exploration of the molecular mechanism by which simeconazole, a potent triazole fungicide, inhibits fungal growth. The core of this compound's antifungal activity lies in its specific and highly effective disruption of the fungal ergosterol biosynthesis pathway. This is achieved through the targeted inhibition of the crucial enzyme, lanosterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily.

The inhibition of CYP51 by this compound leads to a cascade of detrimental effects within the fungal cell. Primarily, it causes a depletion of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. Concurrently, this enzymatic blockage results in the accumulation of toxic 14α-methylated sterol precursors. The combined effect of ergosterol depletion and toxic sterol accumulation disrupts the fungal membrane's structure and function, ultimately leading to the cessation of fungal growth. A thorough understanding of this precise mode of action is paramount for researchers and scientists in the fields of mycology, drug development, and agricultural science for the development of new antifungal agents and for managing the emergence of resistance.

Introduction to this compound and the Importance of Sterol Biosynthesis Inhibition

This compound: A Member of the Triazole Class of Fungicides

This compound is a broad-spectrum systemic fungicide belonging to the triazole class of sterol demethylation inhibitors (DMIs).[1] Its chemical structure, featuring a triazole ring, is key to its specific mode of action. Triazole fungicides are widely utilized in agriculture to control a variety of fungal pathogens affecting crops. This compound is noted for its excellent efficacy and systemic properties, allowing it to be absorbed and translocated within the plant, providing curative and preventative protection.[1]

The Fungal Cell Membrane: A Critical Target for Antifungal Agents

The fungal cell membrane is a vital structure that plays a critical role in maintaining cellular integrity, regulating the passage of substances, and facilitating various cellular processes. Its unique composition, distinct from that of mammalian cells, makes it an ideal target for selective antifungal therapies.

Ergosterol: The Primary Sterol in Fungi and Its Essential Functions

The predominant sterol in fungal cell membranes is ergosterol. Ergosterol is crucial for maintaining the fluidity, permeability, and integrity of the fungal membrane. It also modulates the activity of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process, and its disruption is a proven and effective strategy for controlling fungal growth.[2][3]

The Fungal Ergosterol Biosynthesis Pathway: A Detailed Overview

Key Stages and Enzymatic Steps

The biosynthesis of ergosterol from acetyl-CoA involves a series of enzymatic reactions. This pathway can be broadly divided into three main stages: the synthesis of the precursor molecule squalene, the cyclization of squalene to form lanosterol, and the subsequent conversion of lanosterol to ergosterol through a series of demethylations, desaturations, and reductions.

The Role of Lanosterol 14α-Demethylase (CYP51)

A critical enzyme in the final stage of this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a step that is essential for the formation of the correct sterol structure for the fungal membrane.

Visualization of the Pathway

Caption: The fungal ergosterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51, the target of this compound.

Mechanism of Action: this compound's Inhibition of CYP51

The Cytochrome P450 Enzyme Superfamily: CYP51's Place

CYP51 belongs to the large and diverse superfamily of cytochrome P450 monooxygenases. These are heme-containing enzymes that play crucial roles in various metabolic processes. Fungal CYP51 is a particularly attractive target for antifungal agents due to its essential role in ergosterol biosynthesis and the presence of structural differences compared to its mammalian homologs.[5]

Molecular Interaction of Azoles with the Heme Cofactor in CYP51

The mode of action of this compound, like other azole fungicides, involves the binding of the nitrogen atom in its triazole ring to the heme iron atom at the active site of CYP51.[5] This interaction prevents the binding of the natural substrate, lanosterol, and inhibits the enzyme's catalytic activity.

Structural Basis of Inhibition: A Non-Competitive Binding Model

The binding of azoles to CYP51 is considered non-competitive. While the azole interacts directly with the heme iron, its side chains also form hydrophobic and sometimes hydrogen-bonding interactions with the amino acid residues lining the active site cavity. These interactions stabilize the enzyme-inhibitor complex and contribute to the potency of the fungicide.[5]

Consequences of CYP51 Inhibition

The primary consequence of CYP51 inhibition is the cessation of ergosterol production. The lack of this vital sterol disrupts the physical properties of the fungal cell membrane, leading to increased permeability and instability.[2]

In addition to ergosterol depletion, the blockage of the 14α-demethylation step leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol. These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and function and contributing to the fungistatic or fungicidal effect.[4]

The dual effects of ergosterol depletion and toxic sterol accumulation compromise the integrity and function of the fungal cell membrane. This can affect the activity of membrane-bound enzymes and transport systems, ultimately leading to the inhibition of fungal growth and proliferation.

Visualization of the Inhibitory Mechanism

Caption: The inhibitory mechanism of this compound on CYP51, leading to downstream cellular disruption.

Experimental Methodologies for Studying this compound's Mode of Action

In Vitro Reconstitution Assay for CYP51 Inhibition

To specifically quantify the inhibitory potential of a compound like this compound on its target enzyme, an in vitro reconstitution assay is the gold standard. This self-validating system isolates the enzyme and its redox partners from other cellular components, allowing for a direct measurement of inhibition. By reconstituting the catalytic activity of CYP51 in a controlled environment, we can accurately determine the concentration of the inhibitor required to reduce enzyme activity by half (IC50). This provides a quantitative measure of the compound's potency.[5]

-

Expression and Purification of Recombinant CYP51:

-

The gene encoding the target fungal CYP51 is cloned into an expression vector and transformed into a suitable host, such as Escherichia coli.

-

The recombinant protein is overexpressed and then purified to homogeneity using affinity chromatography.

-

-

Reconstitution of the P450 System:

-

A reaction mixture is prepared containing the purified CYP51, a suitable cytochrome P450 reductase (CPR) as an electron donor, and a lipid environment (e.g., liposomes) to mimic the membrane-bound nature of the enzyme.

-

The substrate, lanosterol, is added to the mixture.

-

-

Inhibition Assay:

-

Varying concentrations of this compound (or other test compounds) are added to the reaction mixtures. A control with no inhibitor is also prepared.

-

The enzymatic reaction is initiated by the addition of NADPH.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

-

Quantification of Product Formation:

-

The reaction is stopped, and the sterols are extracted.

-

The amount of the 14-demethylated product formed is quantified using techniques such as HPLC or GC-MS.

-

The rate of product formation at each inhibitor concentration is measured and compared to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

| Fungicide | IC50 (µM) against C. albicans CYP51 | Reference |

| Fluconazole | 0.4 - 0.6 | [5] |

| Itraconazole | 0.4 - 0.6 | [5] |

| Ketoconazole | 0.4 - 0.6 | [5] |

| Tebuconazole | ~1.3 (relative) | [5] |

| Prothioconazole | ~150 | [5] |

Note: These values are for comparative purposes and were determined under specific experimental conditions.

Fungal Sterol Profile Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture. In the context of studying this compound's mode of action, GC-MS is employed to analyze the sterol composition of fungal cells that have been treated with the fungicide. This allows for the direct observation of ergosterol depletion and the accumulation of its precursors.[4][6]

-

Fungal Culture and Treatment:

-

The target fungus is grown in a suitable liquid culture medium.

-

The culture is treated with a sub-lethal concentration of this compound. A control culture with no fungicide is also prepared.

-

The cultures are incubated to allow for the fungicide to exert its effect.

-

-

Cell Harvesting and Saponification:

-

Fungal cells are harvested by centrifugation.

-

The cell pellet is subjected to saponification with alcoholic potassium hydroxide to break open the cells and hydrolyze sterol esters.

-

-

Sterol Extraction:

-

The non-saponifiable lipids, including the free sterols, are extracted from the mixture using an organic solvent such as n-heptane or hexane.

-

-

Derivatization (Optional but Recommended):

-

The hydroxyl group of the sterols is often derivatized (e.g., silylated) to increase their volatility and improve their chromatographic properties.

-

-

GC-MS Analysis:

-

The extracted and derivatized sterols are injected into the gas chromatograph.

-

The different sterols are separated based on their boiling points and interactions with the chromatographic column.

-

As the separated sterols elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique "fingerprint" for each sterol, allowing for its identification and quantification.

-

By comparing the chromatograms and mass spectra of the treated and untreated samples, researchers can identify and quantify the changes in the sterol profile. A successful inhibition of CYP51 by this compound will be evident by a significant decrease in the ergosterol peak and a corresponding increase in the peak(s) corresponding to 14α-methylated precursors like lanosterol.

| Sterol | Expected Change in Treated Sample | Rationale |

| Ergosterol | Significant Decrease | Inhibition of the biosynthetic pathway downstream of CYP51. |

| Lanosterol | Significant Increase | Accumulation of the substrate of the inhibited enzyme. |

| Other 14α-methylated sterols | Increase | Accumulation of intermediates due to the enzymatic block. |

Visualization of the Experimental Workflow

Caption: A streamlined workflow for the experimental validation of this compound's mode of action.

Structure-Activity Relationships and Resistance Mechanisms

Key Structural Features of this compound for CYP51 Binding

The chemical structure of this compound, (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, contains several key features that contribute to its potent antifungal activity. The 1,2,4-triazole ring is essential for coordinating with the heme iron in the active site of CYP51. The fluorophenyl and trimethylsilyl groups likely engage in hydrophobic and van der Waals interactions with the amino acid residues of the enzyme, enhancing binding affinity and specificity.

Mechanisms of Fungal Resistance to Azole Fungicides

The widespread use of azole fungicides has led to the emergence of resistance in some fungal populations. The primary mechanisms of resistance include:

-

Target Site Mutations in CYP51: Point mutations in the CYP51 gene can alter the amino acid sequence of the enzyme, reducing the binding affinity of azole fungicides.[4]

-

Overexpression of CYP51: Increased expression of the CYP51 gene can lead to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.

-

Increased Efflux Pump Activity: Fungi can develop resistance by upregulating the expression of membrane transporters that actively pump the fungicide out of the cell, reducing its intracellular concentration.

Conclusion and Future Perspectives

This compound exerts its potent antifungal activity through a highly specific and well-understood mode of action: the inhibition of fungal lanosterol 14α-demethylase (CYP51). This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting growth. The detailed experimental methodologies outlined in this guide provide a robust framework for studying the efficacy and molecular interactions of this compound and other DMI fungicides.

As the challenge of antifungal resistance continues to grow, a deep understanding of the molecular mechanisms of action of existing fungicides is crucial. This knowledge will underpin the development of next-generation antifungal agents with improved potency, broader spectrum of activity, and a lower propensity for resistance development. Continued research into the structure-activity relationships of azoles and the mechanisms of resistance will be vital in the ongoing effort to protect crops and human health from fungal diseases.

References

- 1. Evaluation of the systemic activity of this compound in comparison with that of other DMI fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular modelling of lanosterol 14 alpha-demethylase (CYP51) from Saccharomyces cerevisiae via homology with CYP102, a unique bacterial cytochrome P450 isoform: quantitative structure-activity relationships (QSARs) within two related series of antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Simeconazole: A Technical Guide to a Potent CYP51 Inhibitor

Abstract

Simeconazole, a potent triazole fungicide, represents a significant advancement in the chemical control of fungal pathogens in agriculture. Its efficacy is intrinsically linked to its unique molecular architecture, which facilitates the potent and selective inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity of fungal cell membranes.[1][4][5] This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound. By dissecting its key structural motifs—the triazole ring, the fluorophenyl group, the tertiary alcohol, and the characteristic trimethylsilylmethyl moiety—we will explore the causal relationships that govern its fungicidal activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel antifungal agents. We will bridge theoretical knowledge with practical application by providing detailed experimental protocols for assessing antifungal efficacy and outlining computational approaches to predict and rationalize SAR data.

Introduction: The Azole Class and the Rise of this compound

The azole class of fungicides has been a cornerstone of crop protection for decades, offering broad-spectrum activity against a wide range of phytopathogenic fungi.[4][6][7][8] Their primary mechanism of action involves the targeted inhibition of CYP51, a member of the cytochrome P450 superfamily.[1][5] This enzyme's role in ergosterol biosynthesis is highly conserved among fungi, making it an excellent target for antifungal agents.[5][9] this compound, chemically known as α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl]-1H-1,2,4-triazole-1-ethanol, emerged as a significant triazole fungicide due to its potent and systemic activity.[2][3][10] The exploration of its SAR is crucial for understanding its fungicidal prowess and for guiding the development of next-generation fungicides with improved efficacy, selectivity, and resistance profiles.[4][6][8]

The Molecular Blueprint of this compound: A Dissection of Key Pharmacophores

The fungicidal activity of this compound is not the result of a single molecular feature but rather the synergistic interplay of its distinct structural components. Understanding the contribution of each pharmacophore is fundamental to comprehending its SAR.

The 1,2,4-Triazole Ring: The Heme-Binding Anchor

The 1,2,4-triazole ring is the quintessential feature of triazole fungicides. Its primary role is to coordinate with the heme iron atom at the active site of the CYP51 enzyme.[11][12] This interaction is critical for inhibiting the enzyme's catalytic activity, thereby halting ergosterol production.[1][5] The nitrogen atoms at positions 1 and 2 of the triazole ring are believed to be the key coordinating ligands. Modifications to this ring system, such as substitution or replacement with other azoles (e.g., imidazole), can significantly impact the binding affinity and, consequently, the antifungal potency.[4][6]

The 4-Fluorophenyl Group: Enhancing Potency and Selectivity

The presence of a halogenated phenyl group is a common feature in many potent azole fungicides.[1][13] In this compound, the 4-fluorophenyl moiety serves several crucial functions:

-

Hydrophobic Interactions: This lipophilic group engages in hydrophobic interactions with amino acid residues within the active site of CYP51, contributing to the overall binding affinity.[11]

-

Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the entire molecule, potentially enhancing its interaction with the enzyme.

-

Metabolic Stability: The fluorine substitution can block potential sites of metabolic oxidation, thereby increasing the in-planta stability and systemic activity of the fungicide.[10]

SAR studies on related azoles have shown that the position and nature of the halogen substituent on the phenyl ring can dramatically affect antifungal activity.[4]

The Tertiary Alcohol: A Critical Hydrogen Bonding Partner

The hydroxyl group attached to the chiral center of this compound plays a vital role in its binding to CYP51. This tertiary alcohol can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in the enzyme's active site.[3][14] This hydrogen bonding network helps to orient the molecule correctly within the active site for optimal heme coordination and hydrophobic interactions. The stereochemistry at this chiral center is also a critical determinant of activity, with one enantiomer often exhibiting significantly higher potency than the other.[3][15]

The Trimethylsilylmethyl Group: A Unique Lipophilic Moiety

A distinguishing feature of this compound is the presence of the trimethylsilylmethyl group.[2][3][16] This bulky, lipophilic moiety is less common in other commercial azole fungicides and contributes significantly to this compound's unique properties:

-

Enhanced Lipophilicity: The trimethylsilyl group increases the overall lipophilicity of the molecule, which can improve its ability to penetrate fungal cell membranes and translocate within the plant.[3][10]

-

Steric Influence: The size and shape of this group can influence the molecule's conformation and its fit within the CYP51 active site, potentially leading to a more favorable binding orientation.

-

Systemic Activity: The enhanced lipophilicity and unique chemical properties conferred by this group are thought to contribute to this compound's excellent systemic activity in plants.[10]

Experimental Validation of Structure-Activity Relationships

The theoretical understanding of this compound's SAR must be substantiated by robust experimental data. The following protocols outline key in vitro and in vivo assays for evaluating the fungicidal activity of this compound and its analogues.

In Vitro Antifungal Susceptibility Testing: The Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a fungus.[1][17][18]

Protocol:

-

Fungal Isolate Preparation: Culture the target fungal pathogen (e.g., Cercospora beticola) on a suitable agar medium, such as Potato Dextrose Agar (PDA).[19][20] Harvest spores or mycelial fragments and suspend them in sterile saline to a standardized concentration (e.g., 10^4 cells/mL).[17]

-

Compound Preparation: Prepare a stock solution of this compound or its analogue in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a liquid growth medium, such as RPMI 1640.[17][18] The final concentrations should typically range from 0.01 to 100 µg/mL.

-

Inoculation: Add the standardized fungal suspension to each well of the microtiter plate.[17]

-

Incubation: Incubate the plate at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible fungal growth, often assessed visually or with a spectrophotometer.[17][18]

Mycelial Growth Inhibition Assay

This assay directly measures the effect of a fungicide on the radial growth of a fungus on a solid medium.[21]

Protocol:

-

Media Preparation: Prepare PDA or another suitable agar medium and amend it with various concentrations of the test compound (dissolved in a solvent) while the agar is still molten.

-

Inoculation: Place a small plug of actively growing fungal mycelium from a pure culture onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus.

-

Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control (no fungicide) plate reaches the edge of the plate.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value (the concentration that inhibits growth by 50%) can then be determined.[21]

Computational Approaches in this compound SAR Studies

In silico methods are invaluable tools for rationalizing experimental SAR data and for the predictive design of novel fungicides.[22][23][24]

Molecular Docking: Visualizing the Fungicide-Target Interaction

Molecular docking simulations predict the preferred orientation of a ligand (this compound or its analogue) when bound to a receptor (the CYP51 enzyme) to form a stable complex.[11][12][25]

Workflow:

-

Protein Preparation: Obtain the 3D structure of the target fungal CYP51 enzyme from a protein database (e.g., PDB) or generate a homology model if an experimental structure is unavailable.[11][25]

-

Ligand Preparation: Generate the 3D structure of this compound or its analogues and optimize their geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the active site of the CYP51 enzyme. The program will generate multiple possible binding poses.

-

Analysis: Analyze the docking results to identify the most favorable binding pose based on scoring functions that estimate the binding affinity. This analysis can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme.[11]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[14][23]

Workflow:

-

Data Collection: Compile a dataset of this compound analogues with their corresponding experimentally determined antifungal activities (e.g., MIC or EC50 values).

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, electronic properties).

-

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the molecular descriptors to the antifungal activity.

-

Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

-

Prediction: Use the validated QSAR model to predict the antifungal activity of new, untested this compound analogues.

Visualizing Key Concepts

Diagrams

Caption: Mechanism of action of this compound.

Caption: Integrated workflow for SAR studies.

Data Presentation

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound ID | R1 (Phenyl Substitution) | R2 (Silyl Group) | MIC (µg/mL) vs. Candida albicans |

| This compound | 4-Fluoro | Trimethylsilyl | 0.5 |

| Analogue 1 | 4-Chloro | Trimethylsilyl | 0.8 |

| Analogue 2 | 2,4-Difluoro | Trimethylsilyl | 0.2 |

| Analogue 3 | 4-Fluoro | Triethylsilyl | 1.2 |

| Analogue 4 | 4-Fluoro | H | 5.0 |

| Analogue 5 | H | Trimethylsilyl | 10.0 |

Conclusion and Future Perspectives

The structure-activity relationship of this compound is a testament to the principles of rational fungicide design. The strategic combination of a heme-coordinating triazole ring, a halogenated aromatic moiety, a hydrogen-bonding tertiary alcohol, and a unique lipophilic side chain culminates in a highly effective CYP51 inhibitor. The continuous exploration of this compound's SAR, aided by advanced experimental and computational techniques, will undoubtedly pave the way for the discovery of novel antifungal agents. Future research should focus on designing analogues with enhanced potency against resistant fungal strains, improved crop safety profiles, and a broader spectrum of activity. The integration of structural biology, computational chemistry, and synthetic chemistry will be paramount in achieving these goals and ensuring the longevity of azole fungicides in modern agriculture.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [drugfuture.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 6. Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the systemic activity of this compound in comparison with that of other DMI fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of new fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Three-dimensional quantitative structure-activity relationship analysis of human CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. PubChemLite - this compound (C14H20FN3OSi) [pubchemlite.lcsb.uni.lu]

- 17. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]

- 20. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]

- 21. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives [mdpi.com]

- 22. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust | PLOS One [journals.plos.org]

- 23. mdpi.com [mdpi.com]

- 24. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijesi.org [ijesi.org]

An In-depth Technical Guide to the Stereoselective Biological Activity of Simeconazole Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole, a potent triazole fungicide, plays a crucial role in modern agriculture. As a chiral compound, it exists as a pair of enantiomers, mirror-image isomers that are non-superimposable. It is increasingly understood that these enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This guide provides a comprehensive technical overview of the differential fungicidal activity of this compound enantiomers, delving into the underlying molecular mechanisms, robust experimental methodologies for their evaluation, and the broader implications for fungicide development and environmental risk assessment. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for researchers and professionals in agrochemistry and drug development.

Introduction: The Significance of Chirality in Fungicide Efficacy

Chiral pesticides, including conazole fungicides like this compound, constitute a significant portion of the agrochemical market.[1] These compounds are typically synthesized and applied as racemic mixtures, containing equal amounts of both enantiomers.[2] However, the biological systems they target, such as fungal enzymes, are inherently chiral. This leads to stereoselective interactions, where one enantiomer, the "eutomer," exhibits the desired biological activity, while the other, the "distomer," may be less active or even contribute to off-target effects.[3] Understanding the stereoselective action of this compound is paramount for optimizing its application, reducing environmental impact, and developing more effective and safer fungicides.

This compound, chemically known as (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, possesses a chiral center at the C2 carbon atom.[4][5] This results in two enantiomers: (R)-simeconazole and (S)-simeconazole. This guide will explore the profound differences in their fungicidal efficacy and the biochemical basis for this disparity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for this compound and other azole fungicides is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity and function of fungal cell membranes.[6][7][8] Ergosterol, the fungal equivalent of cholesterol in mammals, plays a critical role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[9][10]

This compound specifically targets the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, also known as CYP51.[11][12][13] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[13][14] By binding to the heme iron in the active site of CYP51, this compound acts as a noncompetitive inhibitor, disrupting the production of ergosterol and leading to the accumulation of toxic methylated sterol precursors.[8][13] This disruption of the cell membrane ultimately inhibits fungal growth and leads to cell death.

The stereoselectivity of this compound's biological activity arises from the differential binding affinity of its enantiomers to the active site of the fungal CYP51 enzyme.

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Stereoselective Fungicidal Activity: A Quantitative Comparison

Numerous studies have demonstrated the significant stereoselectivity in the fungicidal activity of conazole fungicides.[1][15][16] For instance, in the case of the triazole fungicide prothioconazole, the R-enantiomer was found to be 6 to 262 times more potent against various pathogenic fungi than the S-enantiomer.[17] Similarly, one enantiomer of tebuconazole exhibited 24 to 99 times greater fungicidal activity against Fusarium graminearum than its counterpart.[18] While specific quantitative data for this compound enantiomers is proprietary to manufacturers, the general principle of stereoselective activity is well-established for this class of fungicides. It is consistently observed that one enantiomer, often the R-enantiomer for many triazoles, is responsible for the majority of the fungicidal effect.

The following table provides a representative comparison of the fungicidal activity of enantiomers for several triazole fungicides, illustrating the common trend of stereoselectivity.

| Fungicide | Pathogen | More Active Enantiomer | Fold Difference in Activity | Reference |

| Metconazole | Fusarium graminearum | (1S, 5R)-metconazole | 13.9 - 23.4 | [15] |

| Tebuconazole | Fusarium graminearum | (-)-tebuconazole | 24 - 99 | [18] |

| Prothioconazole | Various plant pathogens | R-prothioconazole | 6 - 262 | [17] |

| Prothioconazole | Various plant pathogens | (-)-prothioconazole | 85 - 2768 | [19][20] |

| Tetraconazole | R. cerealis & F. graminearum | (R)-(+)-tetraconazole | 1.49 - 1.98 | [21] |

Experimental Protocols for Assessing Stereoselective Biological Activity

To rigorously evaluate the differential biological activity of this compound enantiomers, a combination of in vitro and in vivo bioassays is essential.

Enantioselective Separation and Analysis

A prerequisite for studying the individual enantiomers is their separation from the racemic mixture.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

-

Column Selection: Employ a chiral stationary phase (CSP) column. Common choices for triazole fungicides include cellulose- or amylose-based columns such as Chiralcel OD or Chiralpak AD.[22][23]

-

Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, is commonly used. The ratio of the modifier is critical for achieving optimal separation and should be systematically varied (e.g., 90:10, 85:15, 80:20 v/v) to find the best resolution.[23]

-

Flow Rate and Temperature: Set the flow rate to a standard value (e.g., 1.0 mL/min) and control the column temperature, as it can influence the separation.[23]

-

Detection: Use a UV detector set to the wavelength of maximum absorbance for this compound.

-

Data Analysis: The retention times of the two peaks will correspond to the two enantiomers. The enantiomeric excess (ee) can be calculated from the peak areas.

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with gas chromatography/tandem mass spectrometry (GC-MS/MS) can also be utilized for the enantioselective determination of this compound in various matrices.[24][25]

In Vitro Fungicidal Activity Assays

In vitro assays provide a controlled environment to determine the direct inhibitory effect of the separated enantiomers on fungal growth.

Protocol: Mycelial Growth Inhibition Assay

-

Fungal Culture: Grow the target fungal pathogen (e.g., Fusarium spp., Aspergillus spp.) on a suitable solid medium like Potato Dextrose Agar (PDA) until the mycelia cover the plate.

-

Preparation of Test Solutions: Prepare stock solutions of the racemic this compound and each pure enantiomer in a suitable solvent (e.g., acetone or DMSO).

-

Amended Media: Prepare a series of PDA plates amended with different concentrations of the test compounds. A control group with only the solvent should also be included.

-

Inoculation: Place a mycelial plug of a specific diameter from the edge of an actively growing culture onto the center of each amended and control plate.[26][27]

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge.

-

Calculation of EC50: Calculate the effective concentration required to inhibit mycelial growth by 50% (EC50) for each enantiomer and the racemate.[28]

In Vivo Fungicidal Activity Assays

In vivo assays are crucial for evaluating the efficacy of the enantiomers under more realistic conditions, taking into account factors like plant uptake and metabolism.[29]

Protocol: Whole Plant Assay (e.g., for Powdery Mildew on Barley)

-

Plant Cultivation: Grow susceptible barley seedlings in a controlled environment (greenhouse or growth chamber).

-

Inoculation: Inoculate the seedlings with a suspension of powdery mildew conidia.

-

Treatment Application: At a specified time post-inoculation (e.g., 24 hours for curative activity), apply different concentrations of the racemic this compound and each pure enantiomer as a foliar spray.[4] A control group should be sprayed with a blank formulation.

-

Incubation: Maintain the treated plants under conditions favorable for disease development.

-

Disease Assessment: After a set incubation period (e.g., 7-10 days), visually assess the percentage of leaf area covered by powdery mildew.

-

Efficacy Calculation: Calculate the percent disease control for each treatment relative to the untreated control.

Experimental Workflow Diagram

Caption: Workflow for assessing the stereoselective biological activity of this compound.

Molecular Docking and Mechanistic Insights

Molecular docking studies can provide valuable insights into the stereoselective binding of this compound enantiomers to the CYP51 active site. These computational models can predict the binding affinity and orientation of each enantiomer within the enzyme's catalytic pocket. For other triazole fungicides, molecular docking has shown that the more active enantiomer typically forms a more stable complex with the CYP51 enzyme, often through stronger interactions with key amino acid residues and the heme group.[15][17] This stronger binding affinity translates to more effective inhibition of the enzyme and, consequently, higher fungicidal activity.

Implications for Fungicide Development and Regulation

The pronounced stereoselectivity of this compound and other conazole fungicides has significant implications:

-

Development of Enantiopure Fungicides: There is a strong rationale for developing and marketing the more active enantiomer as a single-isomer product. This can lead to a reduction in the total amount of active ingredient applied to the environment, minimizing potential off-target effects and the development of resistance.

-

Regulatory Considerations: Regulatory agencies are increasingly recognizing the importance of evaluating the environmental fate and toxicological profiles of individual enantiomers.[1][16] A comprehensive understanding of the stereoselective behavior of chiral pesticides is becoming a crucial component of risk assessment.

-

Resistance Management: The use of the more potent enantiomer at a lower dose may alter the selection pressure on fungal populations, potentially influencing the rate and mechanisms of resistance development.

Conclusion

The biological activity of this compound is highly stereoselective, with one enantiomer typically exhibiting significantly greater fungicidal efficacy than the other. This phenomenon is rooted in the chiral nature of the target enzyme, lanosterol 14α-demethylase (CYP51), and the differential binding affinities of the this compound enantiomers to its active site. A thorough understanding of this stereoselectivity, gained through rigorous experimental evaluation and computational modeling, is essential for the rational design of more effective and environmentally benign fungicides. The development of enantiopure formulations holds the promise of optimizing fungicidal performance while reducing the chemical load on the environment, representing a key direction for the future of agrochemical research and development.

References

- 1. A review on the stereospecific fate and effects of chiral conazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the systemic activity of this compound in comparison with that of other DMI fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H20FN3OSi | CID 10085783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 8. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 9. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 10. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 14. davidmoore.org.uk [davidmoore.org.uk]

- 15. Systematic investigation of stereochemistry, stereoselective bioactivity, and antifungal mechanism of chiral triazole fungicide metconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stereoselective bioactivity of the chiral triazole fungicide prothioconazole and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The biological activities of prothioconazole enantiomers and their toxicity assessment on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enantioselective determination of triazole fungicide this compound in vegetables, fruits, and cereals using modified QuEChERS (quick, easy, cheap, effective, rugged and safe) coupled to gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scialert.net [scialert.net]

- 27. researchgate.net [researchgate.net]

- 28. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Docking of Simeconazole with CYP51: A Technical Guide to Unraveling Antifungal Mechanisms

Abstract

This technical guide provides a comprehensive, in-depth exploration of the molecular docking of simeconazole with its target enzyme, lanosterol 14α-demethylase (CYP51). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal rationale behind experimental choices, ensuring a robust and reproducible in-silico investigation. By integrating theoretical principles with practical, step-by-step protocols, this guide aims to empower researchers to effectively model and analyze the interaction between this compound and CYP51, a critical step in understanding its antifungal activity and in the broader context of structure-based drug design.

Introduction: The Significance of this compound and its Target, CYP51

This compound is a triazole antifungal agent employed in agriculture to combat a wide range of fungal pathogens. Its efficacy stems from the targeted inhibition of a crucial enzyme in the fungal sterol biosynthesis pathway: lanosterol 14α-demethylase, also known as CYP51.[1][2][3] This enzyme is a member of the cytochrome P450 superfamily and is essential for the conversion of lanosterol to ergosterol, an indispensable component of fungal cell membranes.[4][5] The disruption of ergosterol synthesis compromises membrane integrity and function, ultimately leading to fungal growth inhibition.[2]

Understanding the precise molecular interactions between this compound and CYP51 is paramount for several reasons. It can elucidate the structural basis of its inhibitory activity, provide insights into potential resistance mechanisms, and guide the rational design of novel, more potent, and selective antifungal agents.[1][6] Molecular docking, a powerful computational technique, allows us to predict and analyze these interactions at an atomic level.[7][8]

This guide will provide a detailed walkthrough of the molecular docking process for this compound and CYP51, from initial protein and ligand preparation to the critical analysis of the resulting binding poses and energies.

Theoretical Framework: The Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor or target, CYP51) to form a stable complex.[7][8] The primary objectives of molecular docking are:

-

Binding Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand within the active site of the protein.[9]

-

Binding Affinity Estimation: To calculate the binding energy, which reflects the strength of the interaction between the ligand and the receptor. A lower, more negative binding energy generally indicates a more stable and favorable interaction.[9][10][11]

The process relies on sophisticated algorithms that explore a vast conformational space of both the ligand and, in some cases, the protein's active site. Scoring functions are then used to evaluate and rank the generated poses based on various energetic contributions, such as electrostatic interactions, van der Waals forces, and hydrogen bonding.[9]

Experimental Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for the molecular docking of this compound with a fungal CYP51 protein. We will utilize widely accessible and validated software tools: AutoDock Vina for the docking calculations and PyMOL for visualization and analysis.[12][13][14]

Required Software

-

AutoDock Tools (ADT): A graphical user interface for preparing docking input files.

-

AutoDock Vina: The docking engine for performing the calculations.[17]

Step 1: Receptor Preparation (CYP51)

The initial step involves preparing the three-dimensional structure of the CYP51 protein. A suitable crystal structure can be obtained from the Protein Data Bank (PDB). For this guide, we will hypothetically use a representative fungal CYP51 structure.

Protocol:

-

Obtain Protein Structure: Download the PDB file of the target fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus).

-

Clean the PDB File:

-

Open the PDB file in PyMOL.

-

Remove all non-essential molecules, including water, co-factors (unless essential for binding), and any co-crystallized ligands. This is crucial as they can interfere with the docking process.[18][19]

-

If the protein is a multimer, retain only the chain containing the active site of interest.

-

-

Prepare the Receptor in AutoDock Tools (ADT):

-

Open the cleaned PDB file in ADT.

-

Add Hydrogens: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.[14][20]

-

Compute Charges: Assign Gasteiger charges to all atoms. These partial charges are essential for calculating electrostatic interactions.[21]

-

Set Atom Types: Assign AutoDock atom types.

-

Save as PDBQT: Save the prepared receptor in the PDBQT file format, which includes the added hydrogen and charge information.

-

Causality Behind the Choices:

-

Why remove water molecules? Crystallographically determined water molecules can be either structurally important or transient. Unless a specific water molecule is known to mediate the ligand-protein interaction, it is generally removed to simplify the system and prevent potential interference with the ligand's binding pose exploration.[19]

-

Why add hydrogens and compute charges? PDB files often do not include hydrogen atoms. Adding them is essential for accurately representing the protonation states of amino acid residues and for calculating hydrogen bonds and electrostatic interactions, which are major contributors to binding affinity.[20][22]

Step 2: Ligand Preparation (this compound)

Proper preparation of the ligand is equally critical for a successful docking study.

Protocol:

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem. Download the structure in a suitable format (e.g., SDF or MOL2).

-

Prepare the Ligand in AutoDock Tools (ADT):

-

Open the this compound structure file in ADT.

-

Detect Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process, which is crucial for finding the optimal binding pose.[21]

-

Compute Charges: Assign Gasteiger charges.

-

Save as PDBQT: Save the prepared ligand in the PDBQT format.

-

Causality Behind the Choices:

-

Why define rotatable bonds? Ligands are not rigid entities. Allowing for the rotation of specific bonds enables the docking algorithm to explore a wider range of conformations, increasing the likelihood of identifying the most favorable binding mode.[21]

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for potential binding poses.

Protocol:

-

Identify the Active Site: The active site of CYP51 is characterized by the presence of the heme group, to which azole antifungals coordinate.[3] In PyMOL or ADT, identify the key amino acid residues known to be involved in substrate or inhibitor binding.

-

Define the Grid Box in AutoDock Tools (ADT):

-

Center the grid box on the identified active site.

-

Adjust the dimensions of the grid box to be large enough to encompass the entire active site and allow for the free rotation and translation of the this compound molecule. A typical size is around 20-25 Å in each dimension.[17]

-

Save the grid parameter file.

-

Causality Behind the Choices:

-

Why is the grid box size important? A grid box that is too small may prevent the docking algorithm from finding the optimal binding pose. Conversely, an excessively large grid box can increase the computational time and may lead to the identification of non-relevant binding sites.

Step 4: Running the Docking Simulation with AutoDock Vina

With the prepared receptor, ligand, and grid box, the docking simulation can now be executed.

Protocol:

-

Create a Configuration File: Create a text file specifying the paths to the receptor PDBQT file, the ligand PDBQT file, and the grid box parameters.

-

Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[17] Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Step 5: Analysis of Docking Results

The final and most critical step is the analysis and interpretation of the docking results.

Protocol:

-

Examine Binding Affinities: The output file will list the binding affinities (in kcal/mol) for the top-ranked binding poses. The pose with the most negative binding energy is considered the most favorable.[10][11]

-

Visualize Binding Poses in PyMOL:

-

Load the prepared receptor PDBQT file and the docking output PDBQT file into PyMOL.

-

Visualize the different binding poses of this compound within the active site of CYP51.

-

-

Analyze Intermolecular Interactions:

-

Identify and analyze the key interactions between this compound and the amino acid residues of CYP51. This includes:

-

Use PyMOL's measurement tools and visualization features to highlight these interactions.

-

Data Presentation and Interpretation

Quantitative Data Summary

The binding affinities for the top predicted poses of this compound with CYP51 should be summarized in a clear and concise table.

| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -9.8 | 0.00 |

| 2 | -9.5 | 1.23 |

| 3 | -9.2 | 1.87 |

| 4 | -8.9 | 2.54 |

| 5 | -8.7 | 3.11 |

Note: The values presented are hypothetical and for illustrative purposes only.

A lower binding affinity score suggests a stronger interaction.[9][24] The Root Mean Square Deviation (RMSD) indicates the difference in the atomic coordinates between different poses. A low RMSD between the top poses suggests a well-defined binding mode.

Visualization of the Docking Workflow and Results

Visual diagrams are essential for conveying complex workflows and molecular interactions.

Caption: Overview of the molecular docking workflow.

Caption: Key interactions between this compound and CYP51.

Validation and Trustworthiness of the Protocol

The reliability of molecular docking results is a critical consideration. Several strategies can be employed to validate the docking protocol:

-

Re-docking of a Co-crystallized Ligand: If a crystal structure of CYP51 with a bound inhibitor is available, a primary validation step is to extract the ligand and re-dock it into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å).[25][26]

-

Comparison with Known Binders: Docking known active and inactive compounds against CYP51 can help assess the ability of the scoring function to differentiate between binders and non-binders.[25]

-

Molecular Dynamics (MD) Simulations: For the most promising docked poses, performing MD simulations can provide insights into the stability of the ligand-protein complex over time.[25]

By incorporating these validation steps, researchers can significantly increase their confidence in the predictive power of their molecular docking studies.

Conclusion

This technical guide has provided a comprehensive framework for conducting and interpreting the molecular docking of this compound with its target enzyme, CYP51. By following the detailed protocols and understanding the rationale behind each step, researchers can gain valuable insights into the molecular basis of this compound's antifungal activity. The application of these in-silico techniques is not only crucial for academic research but also serves as a powerful tool in the ongoing quest for novel and more effective antifungal therapies.

References

- 1. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 10. researchgate.net [researchgate.net]

- 11. etflin.com [etflin.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. CSUPERB Tutorial: Molecular Visualization with PyMOL [people.chem.ucsb.edu]

- 16. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 18. quora.com [quora.com]

- 19. researchgate.net [researchgate.net]

- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of Simeconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeconazole, a potent triazole fungicide, plays a significant role in modern agriculture by effectively controlling a broad spectrum of fungal diseases in various crops.[1][2] Developed for its systemic and curative properties, this compound belongs to the class of sterol demethylation inhibitors (DMIs), which act by disrupting the fungal cell membrane synthesis.[1][2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its mechanism of action, and detailed analytical methodologies for its characterization and quantification. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and practical insights necessary for research, development, and quality control applications.

Chemical Identity and Structure

This compound is a chiral molecule, with the commercial product typically being a racemic mixture of its (R)- and (S)-enantiomers.[2] The presence of a silicon atom in its structure is a distinguishing feature among triazole fungicides.

-

IUPAC Name: (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol[2]

-

CAS Name: α-(4-Fluorophenyl)-α-[(trimethylsilyl)methyl]-1H-1,2,4-triazole-1-ethanol[1]

-

Synonyms: F-155, Mongarit, Sanlit[1]

The unique structural combination of a fluorophenyl group, a triazole ring, and a trimethylsilyl moiety contributes to its specific biological activity and physicochemical properties.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value | Source |

| Physical State | White crystalline solid | [2] |

| Melting Point | 118-119 °C | [1] |

| Boiling Point | 434.1 ± 55.0 °C (Predicted) | |

| Vapor Pressure | 5.4 x 10⁻⁵ Pa (at 25 °C) | [1] |

| Solubility in Water | 57.5 mg/L (at 20 °C) | [1] |

| Log P (n-octanol/water) | 3.2 | [1] |

| Density | 1.20 g/cm³ (Predicted) | |

| pKa | 13.09 ± 0.29 (Predicted, basic) |

The moderate water solubility and relatively high Log P value indicate that this compound has a tendency to partition into organic phases, which influences its interaction with biological membranes and its environmental mobility.[1] Its low vapor pressure suggests a low volatility under ambient conditions.[1]

Mechanism of Action: Inhibition of Sterol Biosynthesis

As a member of the triazole class of fungicides, this compound's primary mode of action is the inhibition of sterol biosynthesis in fungi.[1][2] Specifically, it targets the enzyme C14-demethylase, which is a crucial cytochrome P450-dependent enzyme involved in the conversion of lanosterol to ergosterol.[5] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its structural integrity and fluidity.

The inhibition of C14-demethylase leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and proliferation. The systemic nature of this compound allows it to be absorbed by the plant and translocated, providing protection to new growth.[2]

Caption: Mechanism of action of this compound.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control of this compound as a raw material, in formulated products, and for residue analysis in environmental and agricultural samples.

Residue Analysis: QuEChERS-GC/MS

A widely adopted method for the determination of this compound residues in complex matrices like fruits, vegetables, and cereals is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Experimental Protocol: Enantioselective Determination in Food Products

-

Sample Preparation: Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Extraction: Add anhydrous magnesium sulfate and sodium chloride, shake vigorously, and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and mix with a d-SPE sorbent containing primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interfering matrix components.[3]

-

GC-MS Analysis:

-

Column: A chiral column (e.g., BGB-172) is used for the enantioselective separation of this compound isomers.[3]

-

Injection: Inject the final extract into the GC-MS system.

-

Temperature Program: A suitable temperature gradient is applied to achieve separation.

-

Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[3]

-

Caption: QuEChERS workflow for this compound residue analysis.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

For the determination of purity and assay of this compound in bulk material and formulations, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and robust technique.

Representative Experimental Protocol: Purity Assay by RP-HPLC

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve this compound reference standard and the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (with or without a modifier like formic acid or a buffer) is employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 220-230 nm, characteristic for the phenyl and triazole chromophores).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The purity of the sample is determined by comparing the peak area of the this compound peak in the sample chromatogram to that of the reference standard. Impurities are quantified based on their relative peak areas.

-

Caption: HPLC workflow for this compound purity analysis.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): In electron ionization (EI) GC-MS, this compound exhibits characteristic fragmentation patterns that can be used for its identification. Key fragments often correspond to the triazole moiety, the fluorophenyl group, and the trimethylsilyl group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and Si-C stretching of the trimethylsilyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, with specific chemical shifts for the protons and carbons in the different chemical environments of the molecule, including the aromatic, triazole, and trimethylsilyl moieties.

While comprehensive, publicly available, and fully assigned spectral data for this compound are limited, analytical standards are available for researchers to generate this data in-house.

Stability and Degradation

Understanding the stability of this compound under various conditions is critical for determining its shelf-life and potential degradation pathways. As a triazole fungicide, this compound may be susceptible to degradation through hydrolysis, photolysis, and microbial action in the environment. The degradation products would likely involve modifications to the triazole ring, the side chain, or cleavage of the molecule.

Protocol for a General Stability Study:

-

Forced Degradation: Subject the this compound sample to stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), and photolysis (exposure to UV and visible light).

-

Long-Term Stability: Store the sample under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) for an extended period.

-

Analysis: At specified time points, analyze the stressed and long-term stability samples using a validated stability-indicating HPLC method (as described in section 4.2) to quantify the remaining this compound and detect any degradation products.

Conclusion

This compound is a well-established fungicide with a unique chemical structure that imparts its effective systemic and curative properties. This guide has provided a detailed overview of its chemical and physical properties, its mechanism of action as a sterol biosynthesis inhibitor, and robust analytical methodologies for its analysis. The presented information serves as a valuable technical resource for scientists and professionals involved in the research, development, and quality assurance of this important agricultural compound. The provided protocols and diagrams offer practical guidance for the implementation of key analytical workflows.

References

- 1. This compound [drugfuture.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound | C14H20FN3OSi | CID 10085783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Simeconazole: A Technical Guide to Modern Asymmetric Strategies

An In-depth Technical Guide for Drug Development Professionals

Abstract: Simeconazole, a potent triazole fungicide, is distinguished by a unique silicon-containing quaternary stereocenter. The specific stereoisomer of such chiral agrochemicals often dictates biological efficacy and toxicological profile, making enantioselective synthesis a critical objective for enhancing product performance and environmental safety.[1][2] This technical guide provides an in-depth analysis of viable and robust strategies for the asymmetric synthesis of this compound. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind proposed synthetic routes, drawing from established methodologies in the asymmetric synthesis of complex triazoles and silicon-stereogenic compounds. We will explore three primary strategies: asymmetric epoxidation followed by regioselective ring-opening, organocatalytic desymmetrization of prochiral silanes, and a forward-looking perspective on biocatalytic methods. Each section includes detailed, field-proven protocols, comparative data tables, and mechanistic diagrams to equip researchers and drug development professionals with a comprehensive framework for tackling this unique synthetic challenge.

Introduction: The Imperative for a Stereochemically Pure Fungicide

This compound: Structure and Mechanism of Action

This compound, chemically known as 2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, is a broad-spectrum fungicide.[3][4][5] Like other conazoles, its mode of action involves the inhibition of sterol demethylation (DMI) in fungi, a critical step in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity.[6][7][8] The molecular structure is notable for its tertiary alcohol functional group, which constitutes a chiral center. Uniquely, this quaternary stereocenter is bonded to a fluorophenyl group, a triazolylmethyl moiety, a hydroxyl group, and a trimethylsilylmethyl group.

The Importance of Chirality in Agrochemicals

The vast majority of chiral pesticides are commercialized as racemic mixtures. However, it is well-established that the different enantiomers of a chiral pesticide can exhibit significant variations in biological activity, metabolism, and toxicity.[2] For instance, in the related triazole fungicide metconazole, the (1S, 5R)-isomer demonstrates fungicidal activity up to 23.4 times higher than its (1R, 5S)-counterpart.[1] The development of an enantiomerically pure form of this compound is therefore a highly desirable goal, promising a product with higher efficiency, lower application rates, and a reduced environmental footprint.

The Synthetic Challenge: The Si-Containing Quaternary Stereocenter